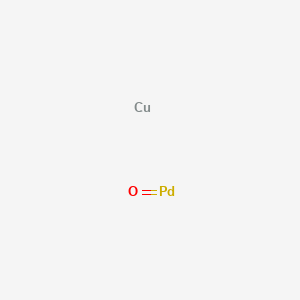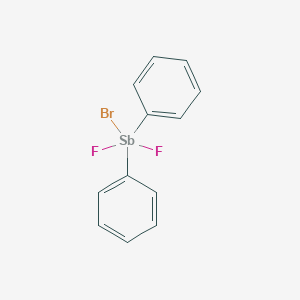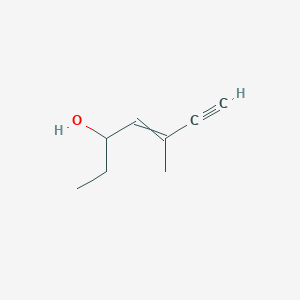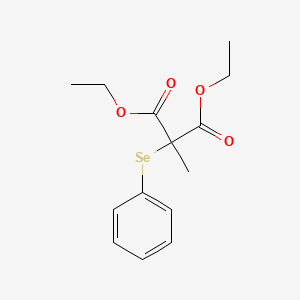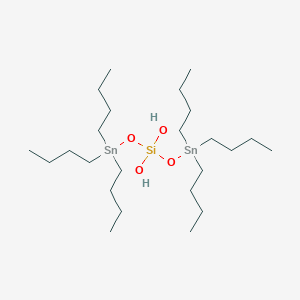
Hexanoic acid, 6-(methylsulfinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 6-(methylsulfinyl)-, also known as 6-(methylsulfinyl)hexanoic acid, is a compound that belongs to the class of organic compounds known as fatty acids. It is a derivative of hexanoic acid, which is a saturated fatty acid with a six-carbon chain. The addition of a methylsulfinyl group to the hexanoic acid structure imparts unique chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-(methylsulfinyl)-, can be achieved through various synthetic routes. One common method involves the oxidation of 6-(methylthio)hexanoic acid using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically takes place under mild conditions, with the oxidizing agent being added slowly to the reaction mixture to control the rate of oxidation.
Industrial Production Methods
Industrial production of hexanoic acid, 6-(methylsulfinyl)-, often involves the use of biocatalysts. For example, certain strains of bacteria, such as Megasphaera sp. MH, can metabolize fructose and produce hexanoic acid derivatives, including hexanoic acid, 6-(methylsulfinyl)-, in the presence of electron acceptors like acetate . This biotechnological approach offers a sustainable and environmentally friendly method for producing this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 6-(methylsulfinyl)-, undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents.
Reduction: The compound can be reduced to 6-(methylthio)hexanoic acid using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions to form esters or amides, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: 6-(methylsulfonyl)hexanoic acid.
Reduction: 6-(methylthio)hexanoic acid.
Substitution: Hexanoic acid esters or amides.
Applications De Recherche Scientifique
Hexanoic acid, 6-(methylsulfinyl)-, has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential chemopreventive and antitumor activities.
Industry: Utilized in the production of flavors, fragrances, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of hexanoic acid, 6-(methylsulfinyl)-, involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase . Additionally, it can induce the expression of detoxifying enzymes and enhance the antioxidant defense system, thereby exerting its chemopreventive effects .
Comparaison Avec Des Composés Similaires
Hexanoic acid, 6-(methylsulfinyl)-, can be compared with other similar compounds, such as:
Hexanoic acid: Lacks the methylsulfinyl group and has different chemical and biological properties.
6-(methylthio)hexanoic acid: Contains a methylthio group instead of a methylsulfinyl group, resulting in different reactivity and biological activity.
Azelaic acid: A dicarboxylic acid with similar antimicrobial properties but different structural features.
The uniqueness of hexanoic acid, 6-(methylsulfinyl)-, lies in its methylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
183858-49-3 |
|---|---|
Formule moléculaire |
C7H14O3S |
Poids moléculaire |
178.25 g/mol |
Nom IUPAC |
6-methylsulfinylhexanoic acid |
InChI |
InChI=1S/C7H14O3S/c1-11(10)6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9) |
Clé InChI |
LMCSMHJWQWMKAE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,11,12,17-hexol](/img/structure/B12563209.png)
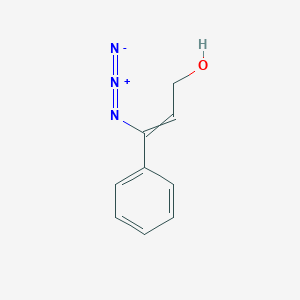
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)


